1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide
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Overview
Description
1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
- Study 1: Research by Bektaş et al. (2007) in "Molecules" focused on synthesizing derivatives of 1,2,4-triazole and evaluating their antimicrobial activities. These compounds, similar in structure to the specified chemical, showed good or moderate activities against test microorganisms [H. Bektaş et al., 2007].
- Study 2: Suresh et al. (2016) in "Arabian Journal of Chemistry" synthesized novel thiazolo-triazolo-pyridine derivatives. These compounds, which are structurally related, exhibited significant antimicrobial activity against various bacterial and fungal species [M. Suresh, P. Lavanya, C. Rao, 2016].
Synthesis and Chemical Properties
- Study 3: Albert and Taguchi's 1972 study in "Journal of the Chemical Society" explored the synthesis of triazolopyrimidines, a category that includes the compound . Their research contributes to understanding the chemical properties and reactions of such compounds [A. Albert, H. Taguchi, 1972].
- Study 4: Thalji et al. (2013) in "Bioorganic & Medicinal Chemistry Letters" identified triazin-yl piperidine carboxamide inhibitors, closely related to the specified chemical, that showed potential for robust in vivo target engagement in various disease models [R. K. Thalji et al., 2013].
Pharmacological Evaluation
- Study 5: Liu et al. (2009) evaluated the inotropic activity of triazoloquinolinyl piperidine carboxamides, which are structurally similar to the compound , indicating potential use in heart-related treatments [Ji-Yong Liu et al., 2009].
Mechanism of Action
Target of Action
The compound belongs to a class of molecules known as thiazolo[3,2-b][1,2,4]triazole derivatives
Mode of Action
It is known that the compound is a derivative of thiazolo[3,2-b][1,2,4]triazole , which suggests that it may interact with its targets in a similar manner to other thiazolo[3,2-b][1,2,4]triazole derivatives
Biochemical Pathways
Thiazolo[3,2-b][1,2,4]triazole derivatives have been studied for their biological activity , suggesting that they may affect various biochemical pathways
Result of Action
Thiazolo[3,2-b][1,2,4]triazole derivatives have been studied for their biological activity , suggesting that they may have various molecular and cellular effects
Properties
IUPAC Name |
1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-11-21-19-24(22-11)18(26)16(28-19)15(13-4-3-5-14(10-13)27-2)23-8-6-12(7-9-23)17(20)25/h3-5,10,12,15,26H,6-9H2,1-2H3,(H2,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJSITFMRJGSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC(CC4)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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